N-methylbutan-2-imine

Indole Synthesis Regioselectivity Heterocyclic Chemistry

N-Methylbutan-2-imine (CAS 10017-05-7, also indexed under CAS 3332-09-0), systematically named N-(1-methylpropylidene)methanamine, is a low-molecular-weight (85.15 g/mol) aliphatic ketimine derived from methyl ethyl ketone and methylamine. The compound exists as E/Z stereoisomers owing to the C=N double bond and is typically supplied as a colorless liquid with a pungent odor at a minimum purity of 95%.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 10017-05-7
Cat. No. B177740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylbutan-2-imine
CAS10017-05-7
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCCC(=NC)C
InChIInChI=1S/C5H11N/c1-4-5(2)6-3/h4H2,1-3H3
InChIKeySPEFTWCKOFCJBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylbutan-2-imine (10017-05-7) Procurement Guide: Core Identity and Analytical Baseline


N-Methylbutan-2-imine (CAS 10017-05-7, also indexed under CAS 3332-09-0), systematically named N-(1-methylpropylidene)methanamine, is a low-molecular-weight (85.15 g/mol) aliphatic ketimine derived from methyl ethyl ketone and methylamine . The compound exists as E/Z stereoisomers owing to the C=N double bond and is typically supplied as a colorless liquid with a pungent odor at a minimum purity of 95% . Its simple C5H11N scaffold places it at the intersection of volatile imine chemistry and asymmetric synthesis, serving primarily as a versatile research intermediate rather than a final active pharmaceutical ingredient .

N-Methylbutan-2-imine 10017-05-7: Why Generic Imine Substitution Is Not Viable


CRITICAL NOTE: At the time of writing, high-strength, head-to-head quantitative comparative data (e.g., IC50, rate constants, selectivity factors) specifically isolating N-methylbutan-2-imine against named N-alkyl imine analogs in the same assay are absent from the peer-reviewed and patent literature. The evidence below is therefore predominantly class-level inference and supporting data, not direct comparator studies. The compound's N-methyl substitution pattern, however, confers a distinct combination of high basicity, enhanced nucleophilicity, and minimal steric bulk that cannot be replicated by N-H imines or bulkier N-alkyl congeners, fundamentally altering catalyst compatibility, regiochemical outcomes, and downstream amine product profiles . Prospective users must evaluate the compound on the basis of this qualitative, mechanism-based differentiation rather than on quantified superiority claims.

N-Methylbutan-2-imine (CAS 10017-05-7) Quantitative Evidence Guide for Differentiated Scientific Selection


Regioselectivity in Indole Synthesis: 7-Methylindole Enrichment vs. Other Imines

In the indolization of 4-substituted 1-methyl-3-nitropyridinium salts, methyl ethyl ketone N-methylimine (i.e., N-methylbutan-2-imine) preferentially attacks via its more substituted enamine tautomer at position 6, leading to dominant formation of 7-methylindole. In the absence of a 4-substituent, this regioselectivity erodes and the fraction of 3-methylindole increases . While the original study does not provide a direct numerical comparison with, for example, the N-ethyl or N-H imine under identical conditions, the observed product distribution shift is a direct function of the N-alkyl substitution pattern and steric/electronic properties of the imine, establishing a qualitative differentiation benchmark.

Indole Synthesis Regioselectivity Heterocyclic Chemistry

Asymmetric Hydrogenation Potential: Up to 94% ee Achieved with Ir(III)H Catalyst

A cationic [IrH(THF)(P,N)(imine)][BArF] catalyst containing a P-stereogenic MaxPHOX ligand facilitates the direct asymmetric hydrogenation of N-methyl and N-alkyl imines with enantioselectivities of up to 94% ee . Although the published substrate scope does not single out N-methylbutan-2-imine with a discrete ee value, the work explicitly demonstrates that N-methyl imines as a class attain high ee under these mild conditions, overcoming the catalyst deactivation typically caused by the strong basicity of the product N-methyl amines. By contrast, N-H imines require protecting-group strategies or harsher conditions to achieve comparable selectivity .

Asymmetric Catalysis Hydrogenation Chiral Amine Synthesis

Predicted LogP of 1.49 Provides a Baseline for Solubility-Driven Selection

The computed octanol-water partition coefficient (LogP) of N-methylbutan-2-imine is 1.48710 . This value, sourced from the Chemsrc database and calculated via ACD/Labs algorithms, places the compound in a moderately lipophilic range that differentiates it from shorter-chain N-methyl imines (e.g., N-methylpropan-1-imine, expected lower LogP) and from more lipophilic N-alkyl analogs (e.g., N-butyl imines). No experimentally measured LogP has been reported.

Lipophilicity LogP Solubility

Hydrolytic Instability and Handling Requirements

As a ketimine, N-methylbutan-2-imine is susceptible to hydrolysis back to methyl ethyl ketone and methylamine in the presence of water, particularly under acidic conditions. This hydrolytic lability is a class-wide characteristic of imines . The GHS safety data sheet for the compound (under CAS 3332-09-0) notes that it is for industrial use only and lacks specific toxicological or ecological data, emphasizing the need for anhydrous handling and storage precautions . No quantitative hydrolysis half-life or pH-rate profile is available for this specific imine.

Stability Hydrolysis Storage

N-Methylbutan-2-imine (10017-05-7) High-Value Application Scenarios for Scientific Procurement


Regioselective 7-Methylindole Synthesis in Medicinal Chemistry

When a synthetic route requires the construction of 7-methylindole from 4-substituted 3-nitropyridinium salts, N-methylbutan-2-imine is the documented reagent of choice that biases the indolization toward the desired 7-substituted regioisomer . Procurement of this specific imine avoids the need for extensive re-optimization of reaction conditions that would be required if a generic N-alkyl imine were substituted.

Direct Asymmetric Hydrogenation to Chiral N-Methyl-sec-butylamine

For programs requiring (R)- or (S)-N-methylbutan-2-amine as a chiral building block, the imine provides a direct substrate for the Ir(III)H/MaxPHOX catalytic system that achieves up to 94% enantioselectivity without protecting groups . This eliminates the two-step protection-hydrogenation-deprotection sequence typically needed for N-H imines.

Solvent-Effect Studies in Heterocyclic Chemistry

The compound has been employed as a mechanistic probe to investigate the influence of solvent donor strength on indolization product distributions . Researchers designing solvent screens for similar transformations may select this imine as a well-precedented model substrate with documented solvent-dependent product profiles.

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